

A Technical Guide to Preliminary Studies on Delphinidin Chloride in Diabetes Models

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Compound of Interest

Compound Name: *Delphinidin Chloride*

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Abstract: Diabetes mellitus is a global metabolic disorder requiring novel therapeutic strategies. **Delphinidin chloride**, a naturally occurring anthocyanidin, has emerged as a promising candidate due to its multifaceted anti-diabetic properties. This document provides a comprehensive technical overview of preliminary research on **delphinidin chloride**, summarizing its effects in various in vitro, in vivo, and in silico diabetes models. Key findings indicate that **delphinidin chloride** mitigates diabetic complications by inhibiting protein glycation, protecting pancreatic β -cells via the AMPK signaling pathway, modulating intestinal glucose uptake, and improving insulin sensitivity. This guide consolidates quantitative data, details experimental methodologies, and visualizes key molecular pathways to support further research and development in this area.

In Vitro Models and Mechanisms of Action

Preliminary in vitro studies have elucidated several mechanisms through which **delphinidin chloride** may exert its anti-diabetic effects, ranging from direct enzymatic inhibition to the modulation of complex cellular signaling pathways.

Inhibition of Protein Glycation

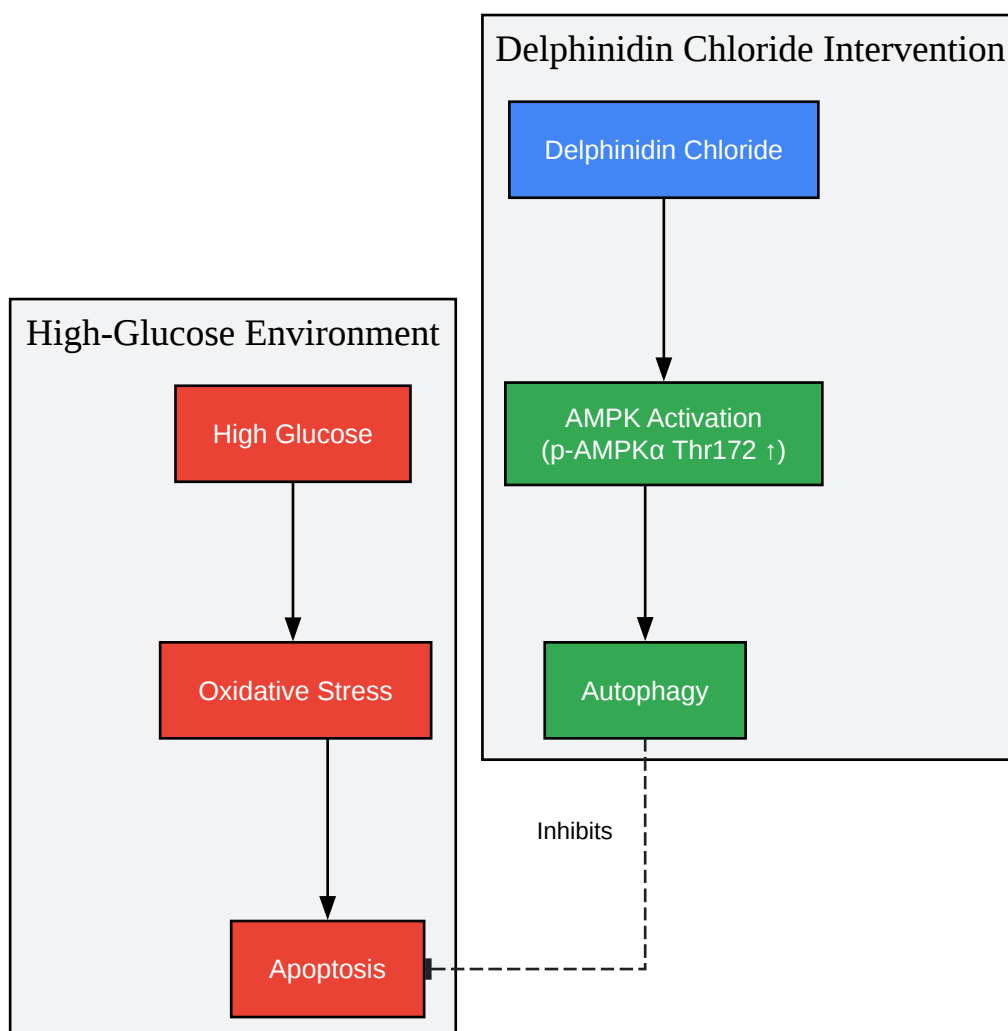
Advanced glycation end-products (AGEs) are central to the pathogenesis of diabetic complications. **Delphinidin chloride** has demonstrated a significant capacity to inhibit the glycation of albumin, a key plasma protein.

- In vitro findings: Treatment with 100 mg/mL of **delphinidin chloride** in its free form reduced albumin glycation by $30.50 \pm 3.46\%$.^[1] This effect was even more pronounced when **delphinidin chloride** was encapsulated in liposomes, which achieved a reduction of $8.50 \pm 2.10\%$ under similar conditions, suggesting that formulation can significantly enhance its anti-glycation activity.^{[1][2]}

Pancreatic β -Cell Protection

Hyperglycemia-induced oxidative stress leads to pancreatic β -cell apoptosis, impairing insulin secretion. Delphinidin has been shown to protect these critical cells.

- Mechanism: In RIN-m5F pancreatic β -cells exposed to high-glucose stress, delphinidin decreases apoptosis by inducing autophagy.^[3] This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.^[3] Key molecular changes include an increase in the phosphorylation of AMPK α at Thr172 and a decrease in the level of cleaved caspase 3, an executioner of apoptosis.



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Caption: Delphinidin's protection of pancreatic β -cells via AMPK.

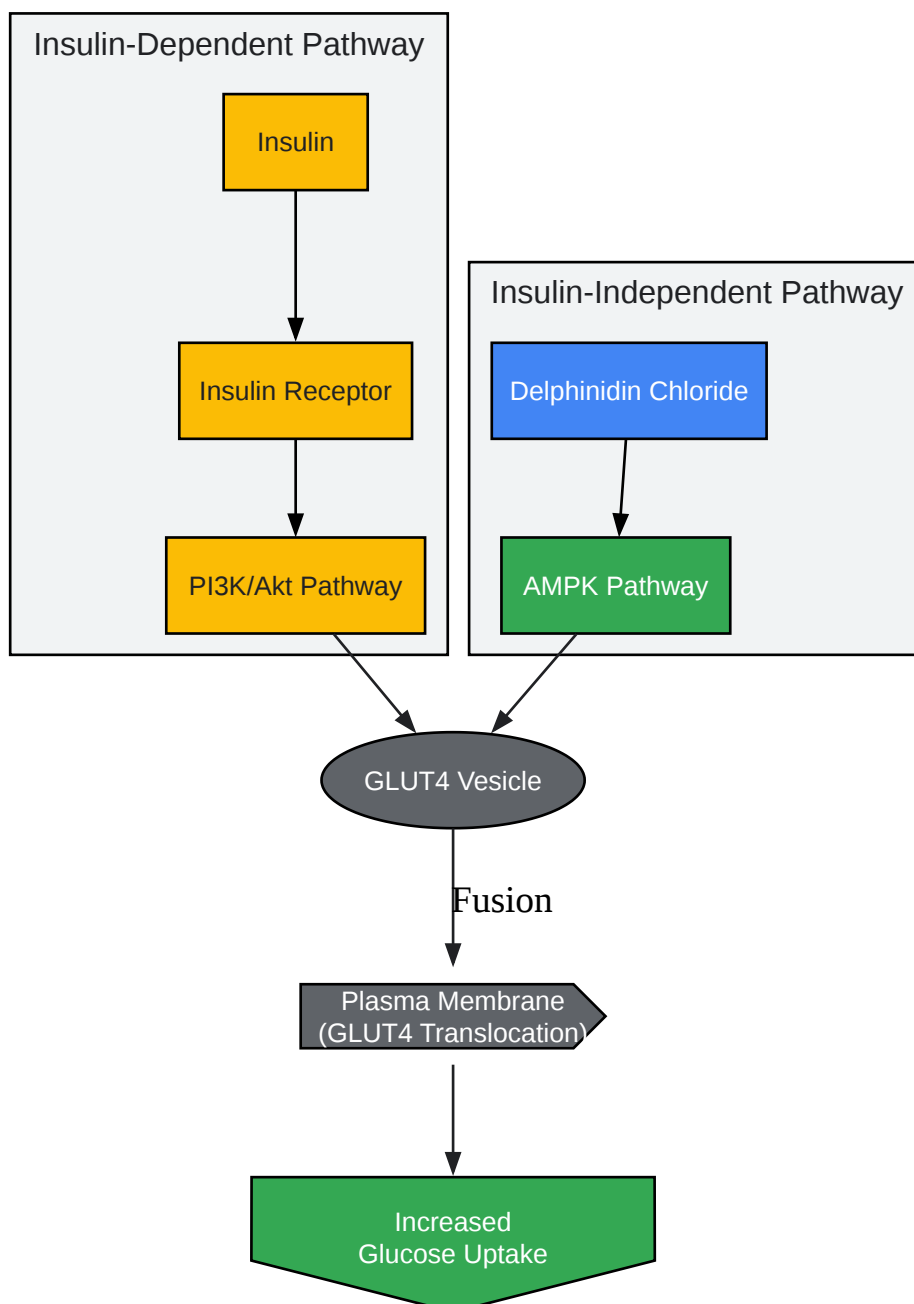
Modulation of Glucose Uptake and Metabolism

Delphinidin chloride influences glucose homeostasis by affecting its absorption in the intestine and its uptake into peripheral tissues.

- Intestinal Absorption: Delphinidin inhibits intestinal glucose absorption through a mechanism involving the free fatty acid receptor 1 (FFA1/GPR40).[4] Activation of this receptor in Caco-2 intestinal cells leads to intracellular calcium release, which in turn inhibits glucose uptake.[4]

- Peripheral Glucose Uptake: Anthocyanin-rich extracts, including those containing delphinidin, have been shown to increase glucose uptake in L6 myotubes and C2C12 cells.[5][6] This action is mediated by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane through the activation of both the PI3K/Akt (insulin-dependent) and AMPK (insulin-independent) signaling pathways.[6][7][8]

Pathways for GLUT4 Translocation



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Caption: Delphinidin promotes GLUT4 translocation via the AMPK pathway.

In Vivo Efficacy in Diabetes Models

Animal studies have corroborated the in vitro findings, demonstrating the potential of **delphinidin chloride** to ameliorate diabetic conditions.

Anti-glycation Effects in Diabetic Mice

Consistent with in vitro results, **delphinidin chloride** administered to diabetic mice effectively reduced glycation markers.

- Study Design: Diabetic mice received a daily administration of 100 mg/kg **delphinidin chloride**-loaded liposomes for eight weeks.[1][2]
- Outcome: This treatment led to a significant decrease in the rate of albumin glycation to $46.35 \pm 1.20\%$ and reduced HbA1c levels to $3.60 \pm 0.25\%$. [1][2] These results highlight the potent in vivo anti-glycation activity, particularly with a liposomal delivery system.[2]

Improvement of Insulin Resistance in High-Fat Diet Models

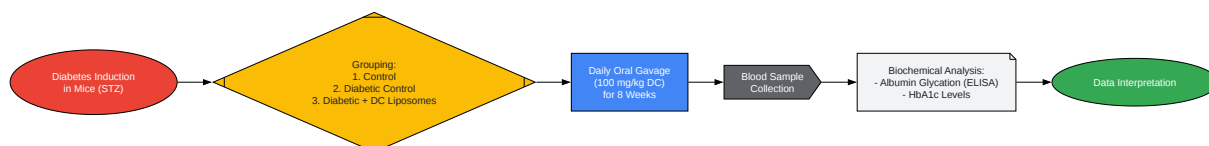
In a mouse model mimicking diet-induced obesity and type 2 diabetes, a supplement containing cyanidin and delphinidin demonstrated broad metabolic benefits.

- Effects: The supplementation was found to mitigate the development of obesity, dyslipidemia, hepatic steatosis, and insulin resistance.[9]
- Mechanism: These beneficial effects were associated with the attenuation of liver inflammation and oxidative stress, specifically through the downregulation of the redox-sensitive JNK and IKK/NF- κ B signaling pathways.[9]

Stimulation of Incretin Secretion

The incretin hormone glucagon-like peptide-1 (GLP-1) is a key regulator of glucose homeostasis. Delphinidin has been shown to act as a GLP-1 secretagogue.

- Findings: A delphinidin 3-rutinoside (D3R)-rich blackcurrant extract, at a dose equivalent to 1 mg D3R/kg body weight, significantly improved glucose tolerance in rats.[10] This improvement was attributed to the stimulation of GLP-1 secretion, which subsequently induced insulin secretion.[10]



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Caption: General experimental workflow for in vivo anti-glycation studies.

In Silico and Molecular Docking Studies

Computational methods have been employed to identify potential molecular targets of delphinidin, providing insights into its inhibitory mechanisms at an atomic level.

- Glucokinase Regulatory Protein (GKRP): A molecular docking study identified delphinidin as a potential GKRP inhibitor. It exhibited a strong binding affinity with a binding free energy of -8.7 kcal/mol, suggesting it can modulate glucokinase activity, a key enzyme in glucose sensing.[11]
- Fyn Kinase: Docking simulations have also highlighted the interaction between delphinidin and Fyn kinase, a non-receptor tyrosine kinase implicated in various signaling pathways.[12]

Summary of Quantitative Data

Table 1: In Vitro Efficacy of Delphinidin Chloride

Parameter	Model System	Concentration	Result	Citation
Albumin Glycation	Chemical Assay	100 mg/mL	30.50 ± 3.46% reduction (free form)	[1]
Albumin Glycation	Chemical Assay	100 mg/mL	8.50 ± 2.10% reduction (liposomal)	[1][2]
EGFR Inhibition	Enzyme Assay	-	IC ₅₀ = 2.37 μM	[13]
ERβ Binding	Receptor Assay	-	IC ₅₀ = 9.7 μM	[13]
Carbonyl Reductase	Enzyme Assay	500 μM substrate	IC ₅₀ = 16 μM	[14]

Table 2: In Vivo Efficacy of Delphinidin Chloride

Parameter	Animal Model	Dosage & Duration	Result	Citation
Albumin Glycation	Diabetic Mice	100 mg/kg/day (liposomal) for 8 weeks	Reduction to 46.35 ± 1.20%	[1][2]
HbA1c Levels	Diabetic Mice	100 mg/kg/day (liposomal) for 8 weeks	Reduction to 3.60 ± 0.25%	[1][2]
Glucose Tolerance	Rats	5 mg/kg extract (1 mg D3R/kg)	Significant improvement	[10]

Detailed Experimental Protocols

In Vitro Albumin Glycation Assay

- Reaction Mixture: Prepare a solution containing bovine serum albumin (BSA) and a high concentration of glucose in a phosphate buffer (pH 7.4).

- Treatment: Add **delphinidin chloride** (free or liposomal) at the desired concentration (e.g., 100 mg/mL) to the reaction mixture. A control group without delphinidin is run in parallel.
- Incubation: Incubate the mixtures under sterile conditions at 37°C for a period of several weeks to allow for the glycation process.
- Quantification: Measure the level of albumin glycation at various time points. The rate of glycation can be evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA) with antibodies specific for glycated albumin.[1]

Pancreatic β -Cell Culture and Apoptosis Assay

- Cell Culture: Culture RIN-m5F pancreatic β -cells in standard RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
- High-Glucose Stress: Induce apoptosis by exposing the cells to a high-glucose medium (e.g., 33.3 mM glucose) for 24-48 hours.
- Treatment: Co-treat the cells with varying concentrations of delphinidin during the high-glucose exposure period.
- Apoptosis Analysis: Quantify apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
- Western Blot Analysis: Lyse the cells and perform Western blotting to measure the expression levels of key proteins such as phosphorylated AMPK α (Thr172) and cleaved caspase 3 to confirm the signaling pathway.

In Vivo Diabetic Mouse Model Protocol

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6J).
- Diabetes Induction: Induce diabetes with a single or multiple intraperitoneal injections of streptozotocin (STZ) or by providing a high-fat diet (HFD) for several weeks to induce insulin resistance.[9]
- Grouping: Randomly assign diabetic animals to a control group (vehicle), and a treatment group receiving **delphinidin chloride** (e.g., 100 mg/kg, orally) daily.[2]

- **Monitoring:** Monitor blood glucose levels and body weight regularly throughout the study period (e.g., 8 weeks).
- **Terminal Analysis:** At the end of the study, collect blood to measure HbA1c and glycated albumin.[2] Tissues such as the liver and pancreas can be harvested for histological or molecular analysis (e.g., NF-κB activation).[9]

Molecular Docking Protocol

- **Protein and Ligand Preparation:** Obtain the 3D crystal structure of the target protein (e.g., GKRP) from the Protein Data Bank (PDB). Prepare the 3D structure of delphinidin using chemical drawing software and optimize its geometry using a computational method like Density Functional Theory (DFT).[11]
- **Docking Simulation:** Use a molecular docking program (e.g., AutoDock) to perform a blind docking study, which allows the ligand to search the entire protein surface for potential binding sites.[11]
- **Analysis:** Analyze the resulting poses based on binding free energy (kcal/mol) and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the protein's active or allosteric sites.[11]

Conclusion and Future Directions

The preliminary evidence strongly suggests that **delphinidin chloride** possesses significant anti-diabetic potential, acting through multiple, complementary mechanisms. It directly counteracts the formation of AGEs, protects insulin-producing cells, improves glucose homeostasis, and reduces inflammation associated with insulin resistance. The quantitative data from in vitro and in vivo models provide a solid foundation for its further development.

Future research should focus on long-term efficacy and safety studies, detailed pharmacokinetic and bioavailability assessments to optimize delivery systems, and eventual translation into human clinical trials. Elucidating the synergistic effects of delphinidin with existing anti-diabetic drugs could also open new avenues for combination therapies.

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